![molecular formula C14H21N5O3 B2984721 N-(2-((2-吗啉基嘧啶-5-基)氨基)-2-氧代乙基)丁酰胺 CAS No. 1798490-00-2](/img/structure/B2984721.png)
N-(2-((2-吗啉基嘧啶-5-基)氨基)-2-氧代乙基)丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)butyramide” is a complex organic molecule that contains a pyrimidine ring and a morpholine ring . Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA . Morpholine is a common motif in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring and a morpholine ring . These rings may influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s reacted . The pyrimidine ring might undergo electrophilic aromatic substitution reactions, while the morpholine ring might undergo reactions at the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the pyrimidine and morpholine rings might make the compound more polar and increase its boiling point .科学研究应用
合成和抗菌评估
N-(2-((2-吗啉嘧啶-5-基)氨基)-2-氧代乙基)丁酰胺及其衍生物用于合成各种杂环化合物。由Deohate 和 Palaspagar (2020)进行的一项研究专注于合成嘧啶连接的吡唑杂环化合物,评估其杀虫和抗菌潜力。类似地,Farag、Kheder 和 Mabkhot (2009)报道了合成含有嘧啶环的新型吡唑、噻吩、噻唑和 1,3,4-噻二唑衍生物,具有中等抗菌活性。
抗癌应用
另一个重要应用是在癌症研究中。 Gamal-Eldeen 等人 (2014)发现新型 2-取代-5,6,7,8-四氢萘衍生物,可能包括与 N-(2-((2-吗啉嘧啶-5-基)氨基)-2-氧代乙基)丁酰胺相关的化合物,在结肠癌细胞中诱导内在凋亡途径。
抑制哺乳动物雷帕霉素靶标 (mTOR)
由Nowak 等人 (2009)进行的研究表明,该化合物类的衍生物可以是哺乳动物雷帕霉素靶标 (mTOR)的有效且选择性抑制剂,mTOR 是细胞生长、代谢和血管生成中的关键调节剂。这一发现具有在癌症治疗中的潜在应用。
抗菌和抗真菌活性
El-Sattar 等人 (2021)合成了吡喃并[2,3-d]嘧啶衍生物,显示出显着的抗菌和抗真菌活性。这表明 N-(2-((2-吗啉嘧啶-5-基)氨基)-2-氧代乙基)丁酰胺可能是开发抗菌剂的前体。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[2-[(2-morpholin-4-ylpyrimidin-5-yl)amino]-2-oxoethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-2-3-12(20)15-10-13(21)18-11-8-16-14(17-9-11)19-4-6-22-7-5-19/h8-9H,2-7,10H2,1H3,(H,15,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEOYLPEUISYSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(=O)NC1=CN=C(N=C1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)butyramide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。